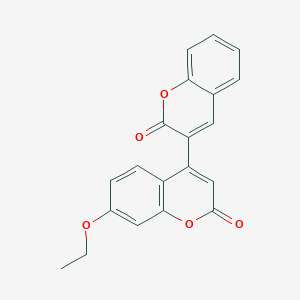
2-((1-((2-Chlorbenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that includes an azetidine ring, a sulfonyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-chlorobenzyl chloride with sodium azetidine-3-sulfonate under basic conditions to form the intermediate 1-((2-chlorobenzyl)sulfonyl)azetidine. This intermediate is then reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted benzyl derivatives.
Wirkmechanismus
The mechanism of action of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl groups play a crucial role in this binding process, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-((2-bromobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-methylbenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Uniqueness
What sets 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole apart from its analogs is the presence of the chlorine atom on the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and binding affinity, making it a unique candidate for various applications.
Eigenschaften
IUPAC Name |
2-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMSPUQVNXQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)


